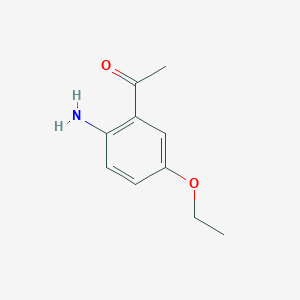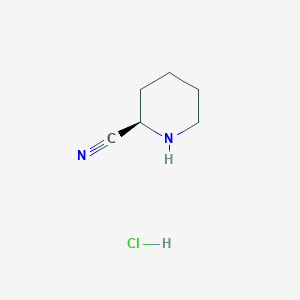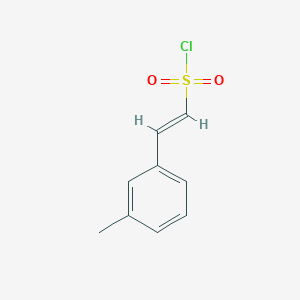
Boc-his(tau-boc)-osu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-his(tau-boc)-osu, also known as N-α-(tert-Butoxycarbonyl)-N-τ-(tert-butoxycarbonyl)-L-histidine N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-his(tau-boc)-osu typically involves the protection of the amino and imidazole groups of histidine with tert-butoxycarbonyl (Boc) groups. The process generally includes the following steps:
Protection of the Amino Group: The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the Imidazole Group: The imidazole group is protected using a similar Boc protection strategy.
Activation with N-Hydroxysuccinimide (NHS): The protected histidine is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Boc-his(tau-boc)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The NHS ester reacts with amines to form amide bonds, a crucial step in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Coupling: N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are used for activating carboxyl groups for amide bond formation.
Major Products
The major products formed from these reactions include deprotected histidine derivatives and peptides with specific sequences, depending on the intended synthesis.
Aplicaciones Científicas De Investigación
Boc-his(tau-boc)-osu is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for histidine residues.
Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of Boc-his(tau-boc)-osu involves the selective protection and activation of histidine residues. The Boc groups protect the amino and imidazole groups from unwanted reactions, while the NHS ester facilitates the formation of amide bonds with other amino acids or peptides. This selective protection and activation enable precise control over peptide synthesis, allowing for the creation of complex peptide sequences.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-his(tau-boc)-osu: Another histidine derivative with a different protecting group (Fmoc) for the amino group.
Boc-his(Bzl)-osu: Uses a benzyl (Bzl) group for protecting the imidazole group instead of Boc.
Uniqueness
Boc-his(tau-boc)-osu is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This dual protection allows for more precise control over the synthesis process, making it a valuable tool in the creation of complex peptides and proteins.
Propiedades
IUPAC Name |
tert-butyl 4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSCSBQQOTTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)








